molecular formula C25H20O6 B2843208 methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate CAS No. 329705-25-1

methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2843208
CAS No.: 329705-25-1
M. Wt: 416.429
InChI Key: IYGXKRPMGVTNBW-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of benzoate esters and chromone derivatives This compound features a combination of a benzoate ester moiety and a chromone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate involves multi-step organic reactions. The general synthetic route can be described as follows:

  • Starting Materials: The synthesis begins with the preparation of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol and methyl 4-(chloromethyl)benzoate as key starting materials.

  • Reaction Conditions: The chromone derivative (2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol) undergoes an etherification reaction with methyl 4-(chloromethyl)benzoate in the presence of a base (such as potassium carbonate) and a suitable solvent (such as acetonitrile or dimethylformamide) to yield the final product.

  • Isolation and Purification: The product is isolated through solvent extraction, followed by purification using techniques like column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes with optimizations for large-scale production. This may involve the use of automated reactors, process controls, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation Reactions: The chromone moiety in this compound can undergo oxidation reactions under appropriate conditions, leading to the formation of oxidized derivatives.

  • Reduction Reactions: The compound can also participate in reduction reactions, where specific functional groups are reduced to their corresponding lower oxidation state forms.

  • Substitution Reactions: The benzoate ester group is susceptible to nucleophilic substitution reactions, where nucleophiles replace the ester moiety.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used under acidic or neutral conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents employed in these reactions.

  • Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used for nucleophilic substitution reactions.

Major Products:

  • Oxidation reactions can yield oxidized derivatives of the chromone moiety.

  • Reduction reactions can lead to reduced forms of the compound, where the chromone and ester groups are affected.

  • Substitution reactions produce substituted benzoate derivatives based on the nature of the nucleophile used.

Scientific Research Applications

Methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate has numerous applications in scientific research:

  • Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

  • Biology: The compound is used in the study of biological processes, particularly those involving enzyme activity and inhibition due to its unique chemical structure.

  • Medicine: It is investigated for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and antioxidant properties.

  • Industry: The compound finds applications in the development of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate is primarily based on its interaction with specific molecular targets and pathways. The chromone moiety is known to interact with enzymes and proteins, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Comparing methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate with other similar compounds highlights its uniqueness:

  • Similar Compounds: Methyl 4-{[(2-methyl-4-oxo-4H-chromen-7-yl)oxy]methyl}benzoate, methyl 4-{[(2-methyl-3-oxo-4-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate.

  • Uniqueness: The presence of the phenoxy group in the chromone core differentiates it from other similar compounds, potentially enhancing its biological activity and specificity for certain molecular targets.

Properties

IUPAC Name

methyl 4-[(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-16-24(31-19-6-4-3-5-7-19)23(26)21-13-12-20(14-22(21)30-16)29-15-17-8-10-18(11-9-17)25(27)28-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXKRPMGVTNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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